molecular formula C18H18N2O4 B6395028 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid CAS No. 1262010-04-7

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid

Cat. No.: B6395028
CAS No.: 1262010-04-7
M. Wt: 326.3 g/mol
InChI Key: JHKQOQNNKRKZFS-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid is a complex organic compound that belongs to the class of isonicotinic acids It features a piperidine ring attached to a phenyl group, which is further connected to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine-1-carbonyl phenyl intermediate, which is then coupled with isonicotinic acid derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid involves its interaction with specific molecular targets. The piperidine ring and isonicotinic acid moiety can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Isonicotinic acid: Shares the isonicotinic acid moiety but lacks the piperidine-1-carbonyl phenyl group.

    Piperidine-1-carbonyl phenyl derivatives: These compounds have similar structural features but differ in the attached functional groups.

Uniqueness: 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid is unique due to its combined structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-16-10-14(18(23)24)15(11-19-16)12-4-6-13(7-5-12)17(22)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,19,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKQOQNNKRKZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688454
Record name 2-Oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-04-7
Record name 2-Oxo-5-[4-(piperidine-1-carbonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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